![molecular formula C14H18O4 B231110 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 16848-76-3](/img/structure/B231110.png)
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a chemical compound that belongs to the class of dioxin derivatives. It is commonly referred to as "Pyrano-dioxin" due to its unique structure. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine in lab experiments is its ease of synthesis. The multi-step synthesis process is relatively straightforward and can be performed using readily available reagents. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for studying various biological pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. High concentrations of this compound have been shown to be cytotoxic to certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine. One area of interest is the development of novel synthetic methods for this compound, which could lead to the production of more potent analogs with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential applications of this compound in material science, such as in the development of new polymers and materials, should also be explored.
Synthesis Methods
The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the condensation reaction of salicylaldehyde and 4-hydroxy-2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form the final product.
Scientific Research Applications
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
properties
CAS RN |
16848-76-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H18O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
InChI Key |
LASCUIFSNMHEDR-UHFFFAOYSA-N |
SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
synonyms |
Methyl 4-O,6-O-(phenylmethylene)-2,3-dideoxy-α-D-erythro-hexopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





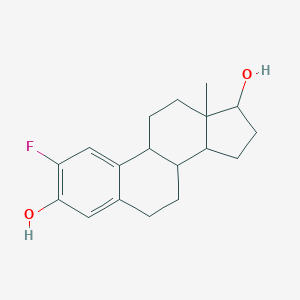


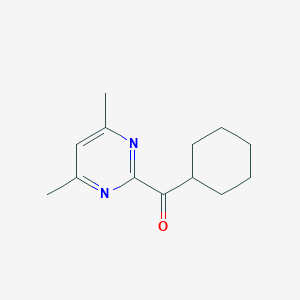

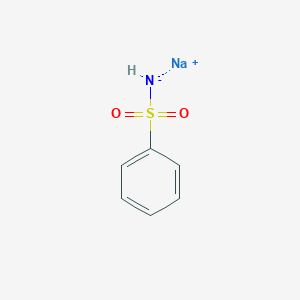
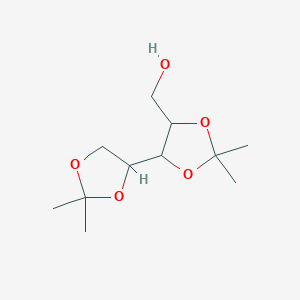

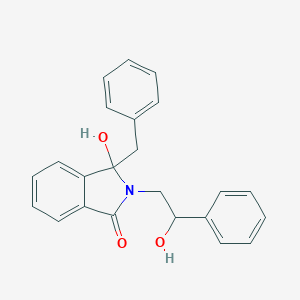
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
